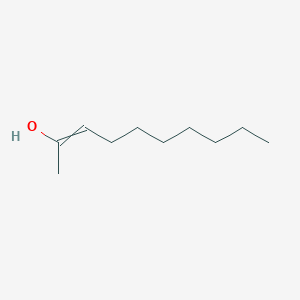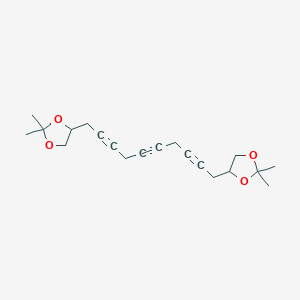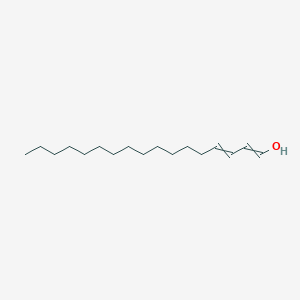
1-Aminopyrene-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminopyrene-4,5-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes an amino group and two ketone groups at the 4 and 5 positions of the pyrene ring. The pyrene nucleus is widely exploited for its electronic and photophysical properties, making this compound a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopyrene-4,5-dione can be synthesized through the oxidation of pyrene in the presence of a ruthenium salt catalyst. The 4,5-dione can be prepared under mild conditions and further oxidized to the tetraone by increasing the concentration of the oxidizing agent and heating to 40°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Aminopyrene-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form tetrahydropyrene derivatives.
Reduction: Hydrogenation of pyrene derivatives can yield compounds like tetrahydropyrene and hexahydropyrene.
Substitution: Amines, including this compound, can participate in nucleophilic substitution reactions, forming imine derivatives and sulfonamides.
Common Reagents and Conditions:
Oxidizing Agents: Ruthenium salts for oxidation.
Reducing Agents: Hydrogen gas for reduction reactions.
Acid Chlorides and Sulfonyl Chlorides: For forming amides and sulfonamides.
Major Products:
Tetrahydropyrene Derivatives: Formed through oxidation.
Imine Derivatives: Formed through reactions with aldehydes and ketones.
Sulfonamides: Formed through reactions with sulfonyl chlorides.
Scientific Research Applications
1-Aminopyrene-4,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Aminopyrene-4,5-dione exerts its effects involves its interaction with molecular targets and pathways. For instance, it can activate the aryl hydrocarbon receptor, influencing various biological processes . The compound’s unique structure allows it to participate in non-covalent interactions, contributing to its diverse applications .
Comparison with Similar Compounds
1-Aminopyrene: A closely related compound with similar applications and properties.
1,6-Dinitropyrene and 1,3-Dinitropyrene: Known for their developmental toxicity and environmental impact.
1-Hydroxypyrene: Another derivative with significant biological effects.
Uniqueness: 1-Aminopyrene-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
115084-28-1 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-aminopyrene-4,5-dione |
InChI |
InChI=1S/C16H9NO2/c17-12-7-6-11-14-9(12)5-4-8-2-1-3-10(13(8)14)15(18)16(11)19/h1-7H,17H2 |
InChI Key |
AQEFFYFQOCKMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=C3C(=C(C=C4)N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
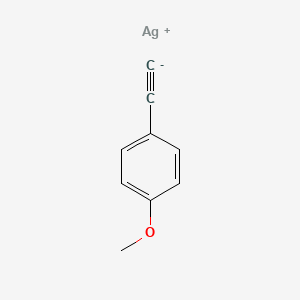

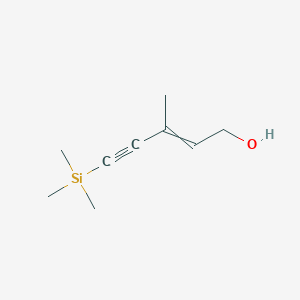
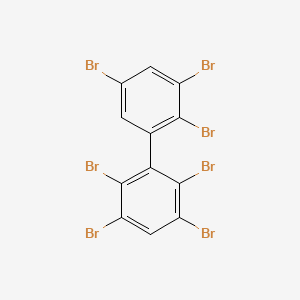
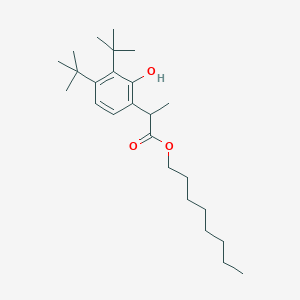
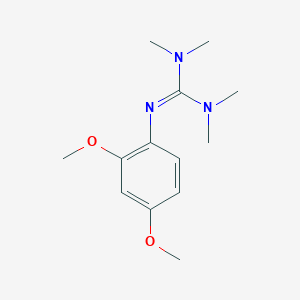

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
